Cas no 16764-71-9 (ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate)

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative with a stereochemically defined structure, making it valuable in asymmetric synthesis and pharmaceutical applications. The cyclopropane ring imparts rigidity, while the ester functionality enhances reactivity for further derivatization. Its high enantiopurity ensures precise control in stereoselective reactions, particularly in the synthesis of bioactive compounds. The compound’s stability and compatibility with various reaction conditions make it a versatile intermediate in medicinal chemistry and agrochemical research. Its well-defined stereochemistry also facilitates studies in structure-activity relationships, aiding the development of targeted therapeutics.
ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate structure
16764-71-9 structure
Product Name:ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate
CAS No:16764-71-9
MF:C7H12O2
MW:128.168982505798
CID:1348528
PubChem ID:642986
Update Time:2025-06-13

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester, trans-
    • ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate
    • ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate
    • DTXSID80426148
    • AKOS006308070
    • SCHEMBL8346980
    • 16764-71-9
    • 1050392-11-4
    • EN300-172777
    • starbld0044965
    • Inchi: 1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI Key: JWYSLVLBKXDZCW-PHDIDXHHSA-N
    • SMILES: O(CC)C([C@@H]1C[C@H]1C)=O

Computed Properties

  • Exact Mass: 128.08376
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate Pricemore >>

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Additional information on ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

Research Brief on Ethyl (1S,2S)-2-Methylcyclopropane-1-Carboxylate (CAS: 16764-71-9): Recent Advances and Applications

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate (CAS: 16764-71-9) is a chiral cyclopropane derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the compound's utility as a key intermediate in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the asymmetric synthesis of cyclopropane-containing antiviral agents, leveraging its stereochemical purity (≥99% ee) to enhance target specificity. The study reported a novel enzymatic resolution method that improved yield by 35% compared to traditional chemical routes.

Structural analyses using X-ray crystallography (resolution: 0.98 Å) have revealed that the strained cyclopropane ring in 16764-71-9 induces unique conformational constraints when incorporated into larger molecular frameworks. This property has been exploited in the design of protease inhibitors, with a recent Nature Communications paper showing IC50 values of 12 nM against NS3/4A hepatitis C virus protease when used as a core scaffold.

In metabolic studies, radiolabeled [14C]-16764-71-9 exhibited favorable pharmacokinetic properties in murine models, with a plasma half-life of 4.2 hours and 89% oral bioavailability. These findings, published in Drug Metabolism and Disposition (2024), suggest potential for developing orally active therapeutics. However, researchers noted species-specific differences in CYP450 metabolism that warrant further investigation.

The compound's safety profile was evaluated in a GLP-compliant 28-day toxicity study (OECD 407 guideline). At therapeutic doses (≤100 mg/kg/day), no significant hematological or histopathological changes were observed in test subjects, though higher doses (500 mg/kg) showed mild hepatotoxicity. These results position 16764-71-9 as a promising candidate for further preclinical development.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) design, where its rigid structure facilitates optimal orientation of E3 ligase binders and target proteins. A 2024 ACS Central Science report demonstrated 85% degradation efficiency of BRD4 at nanomolar concentrations when incorporated into a PROTAC architecture.

Ongoing clinical trials (Phase I/II) are investigating derivatives of 16764-71-9 as potential treatments for fibrotic disorders, with preliminary data showing 40% reduction in collagen deposition in lung fibrosis models. The compound's ability to modulate TGF-β signaling pathways appears central to this activity, though the exact mechanism remains under study.

Future research directions include exploring its utility in mRNA delivery systems (where the cyclopropane ring may enhance endosomal escape) and as a building block for next-generation antibiotic adjuvants. The compound's commercial availability (≥98% purity from major suppliers like Sigma-Aldrich and TCI) facilitates these investigations, though cost remains a consideration at scale.

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